molecular formula C4H2Br2O4 B1637808 (E)-2,3-dibromo-2-butenedioic acid CAS No. 149230-81-9

(E)-2,3-dibromo-2-butenedioic acid

Cat. No.: B1637808
CAS No.: 149230-81-9
M. Wt: 273.86 g/mol
InChI Key: PMNMPRXRQYSFRP-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,3-dibromo-2-butenedioic acid, also known as 2,3-dibromosuccinic acid, is an organic compound with the molecular formula C4H4Br2O4. It is a derivative of butenedioic acid, where two hydrogen atoms are replaced by bromine atoms. This compound is known for its crystalline structure and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-2,3-dibromo-2-butenedioic acid can be synthesized through the bromination of butenedioic acid. One common method involves the addition of bromine to a solution of butenedioic acid in the presence of a solvent. The reaction is typically carried out at room temperature, and the product is purified through crystallization.

Industrial Production Methods: In an industrial setting, the production of 2,3-dibromobutenedioic acid involves the use of large-scale reactors where butenedioic acid is reacted with bromine. The reaction mixture is then subjected to various purification steps, including filtration and recrystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (E)-2,3-dibromo-2-butenedioic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form butenedioic acid or other derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted butenedioic acids.

    Reduction Reactions: Products include butenedioic acid and its derivatives.

    Oxidation Reactions: Products include higher oxidation state compounds of butenedioic acid.

Scientific Research Applications

(E)-2,3-dibromo-2-butenedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dibromobutenedioic acid involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

    Maleic Acid: A cis-isomer of butenedioic acid.

    Fumaric Acid: A trans-isomer of butenedioic acid.

    2,3-Dibromosuccinic Acid: Another brominated derivative of butenedioic acid.

Uniqueness: (E)-2,3-dibromo-2-butenedioic acid is unique due to the presence of two bromine atoms, which impart distinct chemical properties and reactivity compared to its non-brominated counterparts. This makes it valuable in specific chemical synthesis and research applications.

Properties

IUPAC Name

(E)-2,3-dibromobut-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNMPRXRQYSFRP-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\Br)(\C(=O)O)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001023334
Record name (2E)-2,3-Dibromo-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-38-8, 149230-81-9
Record name (2E)-2,3-Dibromo-2-butenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromobutenedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149230819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2,3-Dibromo-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.